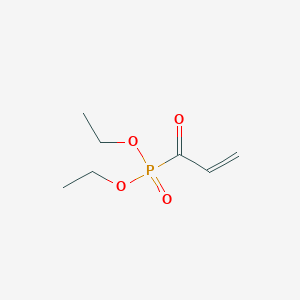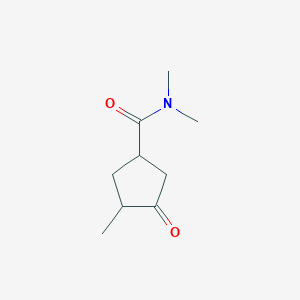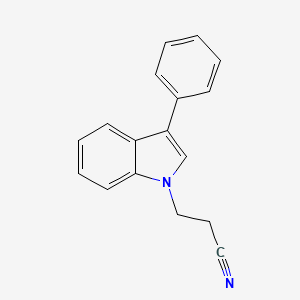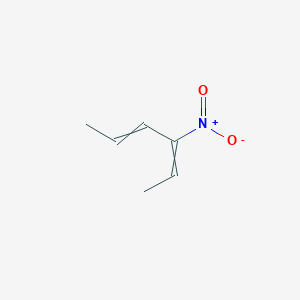
3-Nitrohexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrohexa-2,4-diene is a conjugated diene with a nitro group attached to the third carbon atom. Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrohexa-2,4-diene typically involves the nitration of hexa-2,4-diene. One common method is the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by nitration . Another approach involves the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions: 3-Nitrohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogens, acids, and bases are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include nitroalkanes, amines, and various substituted dienes .
科学的研究の応用
3-Nitrohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-Nitrohexa-2,4-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The compound can participate in electrophilic addition reactions, where the nitro group acts as an electron-withdrawing group, stabilizing the intermediate carbocations. This stabilization facilitates various chemical transformations, making it a versatile reagent in organic synthesis .
類似化合物との比較
Penta-1,3-diene: Another conjugated diene with similar reactivity but lacks the nitro group.
2,5-Heptadiene: A non-conjugated diene with different chemical properties due to the separation of double bonds by more than one single bond
Uniqueness: 3-Nitrohexa-2,4-diene is unique due to the presence of the nitro group, which significantly alters its reactivity and chemical behavior compared to other dienes. This makes it particularly useful in specific synthetic applications where the nitro group can participate in further chemical transformations.
特性
CAS番号 |
51500-24-4 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
3-nitrohexa-2,4-diene |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(4-2)7(8)9/h3-5H,1-2H3 |
InChIキー |
SINBVKZZULNDNK-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=CC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


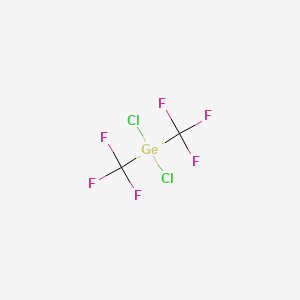
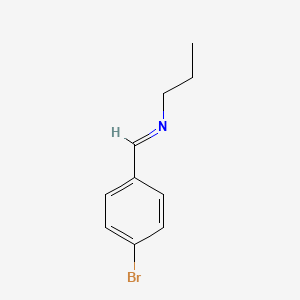
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
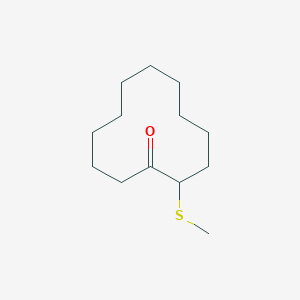
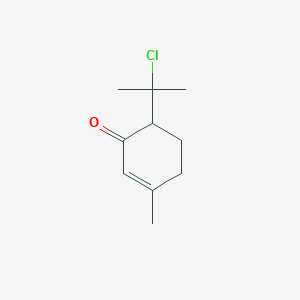
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
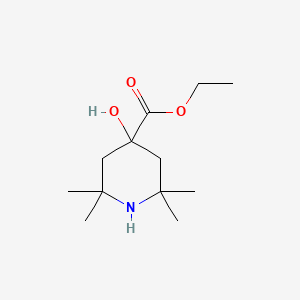
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
